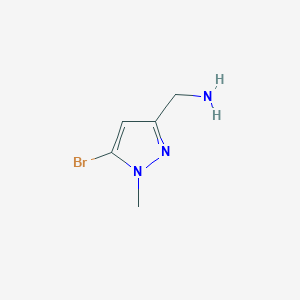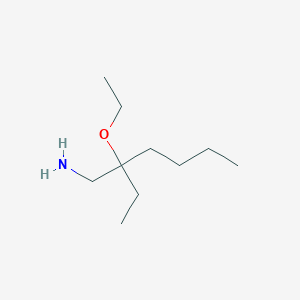
Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is an organic compound with the molecular formula C8H11BrN2O2 This compound is characterized by the presence of a brominated pyrazole ring and a methylamino group attached to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated pyrazole is then reacted with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid to form the ester.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylamino group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Methyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(4-fluoro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
属性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
methyl 4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-11-8(9(14)15-2)3-4-13-6-7(10)5-12-13/h5-6,8,11H,3-4H2,1-2H3 |
InChI 键 |
GIPVJWHKJCFRRQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCN1C=C(C=N1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


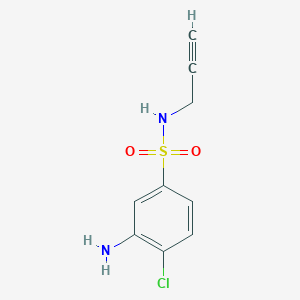
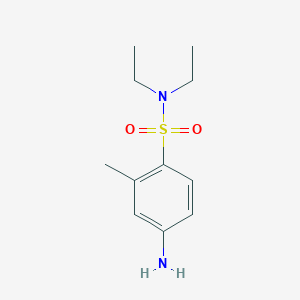



![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
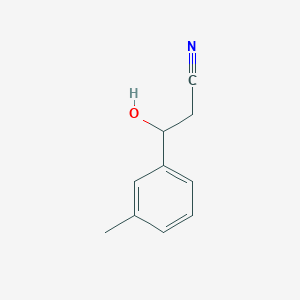
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)


